Sucrose pentamyristate

Description

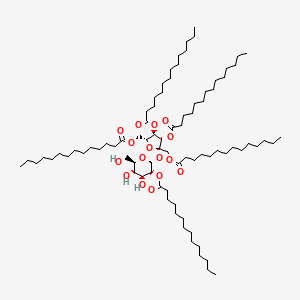

Sucrose pentamyristate is a sucrose esterified with five myristic acid (C14:0) molecules. Its chemical structure consists of a sucrose backbone covalently linked to five myristoyl groups, conferring amphiphilic properties that make it effective as a surfactant or emulsifier. Registered under CAS numbers 303-032-6 and 29063-58-9, it was last updated in regulatory records on 31 May 2018 . For instance, sucrose esters with shorter fatty acid chains (e.g., tetralaurate) may enhance food preservation by inhibiting microbial growth, as seen in studies where sucrose substitution improved shelf-life .

Properties

CAS No. |

94139-16-9 |

|---|---|

Molecular Formula |

C82H152O16 |

Molecular Weight |

1394.1 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-tetradecanoyloxyoxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |

InChI |

InChI=1S/C82H152O16/c1-6-11-16-21-26-31-36-41-46-51-56-61-71(84)91-67-70-78(94-73(86)63-58-53-48-43-38-33-28-23-18-13-8-3)80(96-75(88)65-60-55-50-45-40-35-30-25-20-15-10-5)82(97-70,68-92-72(85)62-57-52-47-42-37-32-27-22-17-12-7-2)98-81-79(77(90)76(89)69(66-83)93-81)95-74(87)64-59-54-49-44-39-34-29-24-19-14-9-4/h69-70,76-81,83,89-90H,6-68H2,1-5H3/t69-,70-,76-,77+,78-,79-,80+,81-,82+/m1/s1 |

InChI Key |

BZYKMLANACVTGP-SPSJIOHRSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sucrose pentamyristate is synthesized through the esterification of sucrose with myristic acid. The reaction typically involves the use of a catalyst, such as an acid or an enzyme, to facilitate the esterification process. The reaction conditions include:

Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

Catalyst: Acid catalysts like sulfuric acid or enzyme catalysts like lipases can be used.

Solvent: Organic solvents such as toluene or dimethylformamide are often employed to dissolve the reactants and facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The process is optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Sucrose pentamyristate can undergo various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding sucrose and myristic acid.

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Sucrose and myristic acid.

Oxidation: Oxidized sucrose derivatives.

Substitution: Substituted sucrose esters.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems

- Enhanced Solubility : Sucrose pentamyristate has been studied for its role in improving the solubility of hydrophobic drugs. Research indicates that it can significantly increase the bioavailability of these compounds when used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) .

- Formulation Stability : The compound contributes to the stability of drug formulations by preventing phase separation and crystallization, which are common issues in lipid-based delivery systems .

- Topical Preparations

Food Industry Applications

- Emulsification

- Fat Replacement

Cosmetic Applications

- Stabilizer in Cosmetic Formulations

- Moisturizing Agent

Case Study 1: Pharmaceutical Formulation

A study conducted on the formulation of a poorly soluble drug using this compound demonstrated a significant increase in drug release rates compared to traditional formulations. The study utilized solid lipid nanoparticles containing this compound, resulting in enhanced bioavailability and therapeutic effects .

Case Study 2: Food Emulsion Stability

In a comparative analysis of various emulsifiers, this compound was found to outperform conventional emulsifiers in maintaining emulsion stability over time. The study involved preparing salad dressings with varying concentrations of this compound and evaluating their physical stability through accelerated shelf-life testing .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug delivery systems | Enhanced solubility and bioavailability |

| Topical preparations | Improved skin penetration | |

| Food Industry | Emulsification | Stabilizes oil-in-water emulsions |

| Fat replacement | Mimics mouthfeel of fats | |

| Cosmetics | Stabilizer | Maintains consistency in formulations |

| Moisturizing agent | Enhances skin hydration |

Mechanism of Action

The mechanism of action of sucrose pentamyristate involves its ability to interact with biological membranes and enhance the permeability of drugs. The compound can disrupt the lipid bilayer of cell membranes, facilitating the transport of active pharmaceutical ingredients across the skin or other biological barriers. The molecular targets include lipid molecules in the membrane, and the pathways involved are related to membrane fluidity and permeability.

Comparison with Similar Compounds

Key Findings:

Fatty Acid Chain Length and Applications: Shorter chains (e.g., lauric acid, C12 in sucrose tetralaurate) increase hydrophilicity, making these esters more soluble in water. Such properties are advantageous in food systems for stabilizing emulsions or preventing microbial growth, as observed in glycyrrhizin-sucrose formulations . Longer chains (e.g., stearic acid, C18 in sucrose pentastearate) enhance lipophilicity, favoring use in cosmetics or industrial emulsifiers. Polyglyceryl esters with similar chain lengths, like Polyglyceryl-5 Pentamyristate, are explicitly noted in cosmetic formulations for their emulsifying capacity .

Esterification Degree :

- Esters with five fatty acid groups (e.g., pentamyristate vs. tetramyristate) exhibit higher lipophilicity and lower Hydrophilic-Lipophilic Balance (HLB), making them suitable for water-in-oil emulsions.

Sucrose esters are generally regarded as safe due to their natural origin and metabolic breakdown into sucrose and fatty acids.

Research and Industrial Implications

- Food Industry : Sucrose esters with shorter chains (e.g., tetralaurate) may mimic the preservative effects of sucrose in low-calorie products, as demonstrated in strawberry jam studies where sucrose substitution maintained microbial stability .

- Cosmetics: Analogous compounds like Polyglyceryl-5 Pentamyristate highlight the demand for esters with balanced solubility in skincare formulations .

Biological Activity

Sucrose pentamyristate is a sucrose ester formed by the esterification of sucrose with myristic acid. This compound belongs to a class of saccharide esters that have garnered attention for their potential biological activities, particularly in pharmaceutical and cosmetic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in enhancing drug delivery, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound consists of a sucrose molecule esterified with five myristic acid chains. This structure contributes to its unique physicochemical properties, including its hydrophilic-lipophilic balance (HLB), which influences its behavior in various biological systems.

1. Drug Delivery Enhancement

This compound has been shown to enhance the permeability of various compounds through biological membranes. In studies involving skin penetration, sucrose esters like this compound have demonstrated significant potential as permeation enhancers.

- Mechanism of Action : The enhancement of drug delivery is attributed to the disruption of the stratum corneum's lipid structure, allowing for increased transdermal absorption. For instance, this compound was found to facilitate the delivery of lidocaine through mouse skin in vitro, indicating its utility in topical formulations .

| Study | Concentration | Results |

|---|---|---|

| Honeywell-Nguyen et al. | 1.5% | Enhanced lidocaine absorption through mouse skin |

| In Vitro Penetration Tests | 30% aqueous solution | Increased permeation in rat skin |

2. Antimicrobial Activity

Research indicates that sucrose esters possess antimicrobial properties against various pathogens. This compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

- Case Study : In a study assessing the antimicrobial effects of various sugar esters, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The agar dilution method was employed to determine the minimum inhibitory concentrations (MICs) for these bacteria .

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

3. Safety and Toxicity

The safety profile of this compound has been evaluated in cosmetic applications. According to safety assessments, sucrose esters are generally recognized as safe (GRAS) for use in topical formulations at concentrations up to 5% without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.